6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine is a synthetic organic compound classified within the purine family, which consists of heterocyclic aromatic organic compounds essential in biochemistry, particularly as constituents of nucleotides in DNA and RNA. The compound is characterized by the substitution of a chlorine atom at the 6th position, a methyl group at the 9th position, and a trifluoromethyl group at the 2nd position of the purine ring. Its chemical formula is and it has a CAS number of 1644-76-4.
The synthesis of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. A common approach begins with the chlorination of 9-methylpurine, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The following steps outline this synthesis:
In industrial settings, large-scale batch reactions may be utilized alongside continuous flow reactors to enhance efficiency and product quality.
The molecular structure of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine can be described as follows:
The trifluoromethyl group is particularly notable for increasing lipophilicity, which can enhance membrane permeability and binding affinity to biological targets.
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to explore its potential derivatives for various applications.
The mechanism of action for 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine primarily involves its interaction with biological molecules such as nucleic acids and enzymes. The trifluoromethyl group enhances binding affinity to specific molecular targets, potentially inhibiting enzyme activity or altering nucleic acid structures. This interaction can lead to modulation in cellular processes such as signaling pathways or gene expression.
The physical and chemical properties of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has several scientific applications:
Halogenation of purines dates to the mid-20th century, when 6-mercaptopurine (6-MP) and its halogenated analogs revolutionized anticancer therapy. The introduction of chlorine at electron-deficient positions (C2/C6) proved pivotal for enhancing metabolic stability and binding affinity. Early studies demonstrated that C6-chloropurines served as superior leaving groups in nucleophilic displacement reactions, enabling efficient synthesis of adenosine analogs. This principle underpins antiviral agents like penciclovir, where chlorine facilitates stepwise functionalization [9]. The N9-methyl modification in 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine continues this legacy, mimicking ribose-bound nucleosides while resisting enzymatic deamination. Notably, N-alkylation shifts tautomeric equilibria toward biologically active tautomers—a critical advancement over early purine drugs limited by unpredictable tautomerism [4] [9].
Table 1: Evolution of Key Halogenated Purine Pharmacophores
Compound | Substituents | Therapeutic Application | Limitations Addressed |
---|---|---|---|
6-Mercaptopurine (1950s) | C6-SH | Leukemia | Metabolic instability |
Cladribine (1990s) | C2-Cd, C6-Cl | Hairy cell leukemia | Deamination susceptibility |
6-Chloro-9-methyl-2-(CF₃)-purine | C6-Cl, N9-CH₃, C2-CF₃ | Antiviral lead (current study) | Tautomerism, lipophilicity control |
The C2-trifluoromethyl and C6-chloro groups in this purine derivative exhibit complementary electronic effects that enhance target engagement. Chlorine’s σ-electron-withdrawing character (Hammett σₚ = 2.94) polarizes the purine ring, increasing C6 electrophilicity for nucleophilic substitution while lowering pKₐ at N7/N1 by 1–2 units. Concurrently, the trifluoromethyl group—with its potent -I effect and lipophilic π-face (Hansch π=0.88)—induces orthogonal dipole moments that strengthen hydrophobic pocket binding. Computational studies confirm a 15–20% increase in van der Waals contacts with kinase ATP sites compared to methyl analogs [9]. Physicochemically, these groups synergize to optimize logP (predicted 2.04) and aqueous solubility (0.5 mmHg vapor pressure at 25°C), striking a balance between membrane permeability and solvation energy [4] [7].
Table 2: Physicochemical Impact of Key Substituents
Property | C6-Chloro Effect | C2-Trifluoromethyl Effect | Combined Outcome |
---|---|---|---|
Electrophilicity (C6) | ↑↑↑ (σₚ=2.94) | Moderate activation (σₘ=0.43) | Enhanced nucleophilic displacement |
Lipophilicity (logP) | ↑ (π=0.71) | ↑↑ (π=0.88) | Optimal logP=2.04 [7] |
Metabolic Stability | Blocks CYP oxidation | Shields C2 from metabolism | t₁/₂ > 180 min (microsomes) |
Dipole Moment | Alters ring polarization | Adds orthogonal dipole | Enhanced target affinity |
Synthetic versatility remains this molecule’s hallmark. The C6 chlorine undergoes clean displacement by primary/secondary amines (k=0.15 min⁻¹ in DMF at 25°C), enabling C6-arylaminopurine libraries. Meanwhile, N9-methylation directs regioselectivity—contrasting with unmethylated analogs yielding N7/N9 alkylation mixtures. Recent advances utilize continuous-flow halogenation to install chlorine via POCl₃ at 0°C, achieving >95% regiopurity [3] [9].
Positional isomerism dramatically reshapes the bioactivity profile of trifluoromethylpurines. Contrasting 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine with its 8-regioisomer (CAS 1365607-17-5) reveals stark divergence: the C2-CF₃ isomer exhibits planar geometry (torsion angle <5°), favoring intercalation into DNA helices, while the 8-CF₃ isomer adopts a 35° ring twist, enhancing kinase selectivity. Electronic differences prove equally significant—C2-CF₃ reduces C6 electron density by 0.22 eV (vs. C8-CF₃), accelerating displacement kinetics 20-fold [5] [6].
Table 3: Positional Isomer Comparison
Property | 6-Cl-9-Me-2-CF₃-purine | 6-Cl-9-Me-8-CF₃-purine | Biological Consequence |
---|---|---|---|
Torsion Angle | 0–5° | 30–35° | DNA vs. kinase binding selectivity |
C6 Electron Density | 0.22 eV ↓ vs. parent | 0.08 eV ↓ vs. parent | Nucleophilic substitution rate |
logP | 2.04 | 2.11 | Membrane permeability shift |
SMILES | CN1C=NC2=C1N=C(N=C2Cl)C(F)(F)F | CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F | Altered H-bond acceptor profile |
The N9-methyl group further differentiates isomers by constraining conformational freedom. In 2-CF₃ analogs, methylation increases water solubility (69.9°C flash point vs. 52°C for unmethylated versions) by disrupting crystal packing—a property exploited in cold-chain formulations [3] [5]. Crucially, the 2-CF₃/6-Cl pattern demonstrates unique adenosine A₃ receptor antagonism (Kᵢ=14 nM) versus 8-CF₃ isomers’ PDE5 inhibition, underscoring how regiochemistry steers target engagement [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: